molecular formula C19H21N3O3S B2724708 2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone CAS No. 872695-56-2

2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone

Cat. No.: B2724708
CAS No.: 872695-56-2
M. Wt: 371.46
InChI Key: WZJBFTBBPMKASN-UHFFFAOYSA-N
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Description

The compound “2-[6-(1,3-Benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone” is an organic compound . It belongs to the class of organic compounds known as benzodioxoles . These are organic compounds containing a benzene ring fused to either isomers of dioxole. Dioxole is a five-membered unsaturated ring of two oxygen atoms and three carbon atoms .

Scientific Research Applications

Novel Heterocyclic Syntheses

  • A study highlighted the synthesis of novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and pyrimido[1,2-a]benzimidazoles containing thioether and aryl moieties. These compounds were synthesized starting from 2-hydroxyacetophenone, indicating a focus on creating heterocyclic compounds with potential biological activities (Gang Li et al., 2012).

  • Another research effort involved the synthesis of 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones, showcasing the creation of pyridazinones from benzil monohydrazones. These synthesized compounds were explored for their reactivity, leading to new heterocyclic compounds (Hajja S. Alonazy et al., 2009).

Biological Activity Studies

  • Research into 3-heteroarylthioquinoline derivatives synthesized via Friedlander annulation demonstrated in vitro antituberculosis and cytotoxicity studies. This indicates the therapeutic potential of synthesized heterocyclic compounds against infectious diseases and their cytotoxic properties against cancer cells (Selvam Chitra et al., 2011).

  • The synthesis of new 2-substituted 6-bromo-3-methylthiazolo[3,2-a]- benzimidazole derivatives was explored, with some compounds showing potent immunosuppressive and immunostimulatory activities. This underscores the chemical's relevance in developing compounds with significant biological impacts (H. Abdel‐Aziz et al., 2011).

Chemical Synthesis and Characterization

  • The conversion of some 2(3H)-furanones into other heterocyclic systems was investigated, revealing the versatility of these compounds in generating novel heterocyclic structures with potential antiviral activities (A. Hashem et al., 2007).

  • Studies on the synthesis and reactions of novel indolylpyridazinone derivatives aimed at expected biological activity show the ongoing interest in heterocyclic chemistry to produce compounds with potential therapeutic applications (S. Abubshait, 2007).

Properties

IUPAC Name

2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S/c1-13-6-8-22(9-7-13)19(23)11-26-18-5-3-15(20-21-18)14-2-4-16-17(10-14)25-12-24-16/h2-5,10,13H,6-9,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZJBFTBBPMKASN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(C=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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